REACTION_CXSMILES
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C([C:3]1[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:4]=1[O:5][CH2:6][C:7](O)=O)=O.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[Br:14][C:12]1[CH:13]=[CH:3][C:4]2[O:5][CH:6]=[CH:7][C:10]=2[CH:11]=1 |f:1.2|
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C(=O)C1=C(OCC(=O)O)C=CC(=C1)Br
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was then refluxed for 20 h
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Duration
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20 h
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Type
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CUSTOM
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Details
|
The solvent was removed by distillation and residue
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Type
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ADDITION
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Details
|
diluted with 3N HCl (500 mL)
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Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
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2 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated under vacuum and product
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Type
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EXTRACTION
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Details
|
extracted with pet. ether (3×200 mL)
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Type
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WASH
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Details
|
The organic layer was washed with 10% NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=CO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |